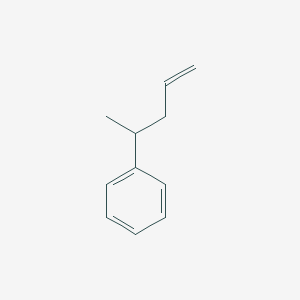

4-Phenyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

10340-49-5 |

|---|---|

Formule moléculaire |

C11H14 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

pent-4-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 |

Clé InChI |

VUXTURSVFKUIRT-UHFFFAOYSA-N |

SMILES |

CC(CC=C)C1=CC=CC=C1 |

SMILES canonique |

CC(CC=C)C1=CC=CC=C1 |

Origine du produit |

United States |

Foundational & Exploratory

4-phenyl-1-pentene chemical structure and properties

An In-depth Technical Guide to 4-phenyl-1-pentene

Introduction

This compound is an organic compound with a chemical formula of C11H14.[1][2][3][4] It belongs to the class of aromatic hydrocarbons and is characterized by a phenyl group attached to a pentene chain. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known by its IUPAC name pent-4-en-2-ylbenzene, is a colorless liquid at room temperature.[1] Its structure consists of a benzene (B151609) ring substituted with a pent-4-en-2-yl group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H14 | [1][2][4] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| IUPAC Name | pent-4-en-2-ylbenzene | [1] |

| CAS Number | 10340-49-5 | [1][2] |

| Boiling Point | 40-50 °C @ 0.011 Torr | [5] |

| Density (Predicted) | 0.872 ± 0.06 g/cm³ | [5] |

| LogP | 3.36620 | [2] |

| SMILES | CC(CC=C)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key spectral information available.

| Spectroscopic Technique | Key Features | Reference |

| ¹³C NMR | Spectral data is available through SpectraBase. | [1] |

| GC-MS | NIST Number: 61229; Top Peak m/z: 105 | [1] |

| IR | Vapor Phase IR Spectra available through SpectraBase. | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-phenylethyl acetate (B1210297) with allyl-trimethyl-silane. This method is noted for its high yield.[2]

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on a documented high-yield method.[2]

Materials:

-

1-phenylethyl acetate

-

allyl-trimethyl-silane

-

Triphenyl phosphite

-

chloro(1,5-cyclooctadiene)rhodium(I) dimer

-

tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium

-

1,2-dichloro-ethane (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add 1,2-dichloro-ethane, followed by the catalysts: triphenyl phosphite, chloro(1,5-cyclooctadiene)rhodium(I) dimer, and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium.

-

Stir the mixture at room temperature to ensure dissolution and activation of the catalytic system.

-

Add 1-phenylethyl acetate to the reaction mixture.

-

Slowly add allyl-trimethyl-silane to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to quench the reaction and remove the catalyst.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, related compounds containing phenyl and alkene moieties have been investigated for various biological activities. For instance, some monoterpene-based scaffolds and other natural phenyl alkenes have demonstrated cytotoxic, antibacterial, and anti-inflammatory properties.[6][7] This suggests that this compound could be a candidate for future investigation into its potential pharmacological effects.

Safety Information

| Hazard Category | Precautionary Statements |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment. |

| Health Hazards | May be harmful if swallowed. May cause skin and eye irritation. Aspiration hazard if swallowed and enters airways. |

| Personal Protection | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with a local exhaust. |

| First Aid | If inhaled: Move to fresh air. In case of skin contact: Take off contaminated clothing and rinse skin with water. In case of eye contact: Rinse with plenty of water. If swallowed: Do NOT induce vomiting. Seek immediate medical attention. |

| Storage | Store in a well-ventilated place. Keep cool. |

Disclaimer: This safety information is based on related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound. Always consult the specific Safety Data Sheet for the compound being used.

References

- 1. This compound | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 10340-49-5 [chemicalbook.com]

- 5. This compound CAS#: 10340-49-5 [m.chemicalbook.com]

- 6. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]

- 7. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenyl-1-butene - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Phenyl-1-pentene: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-pentene is a valuable hydrocarbon building block in organic synthesis, notable for its terminal alkene and phenyl functionalities which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 10340-49-5, is a colorless liquid at room temperature.[1] Its core properties are summarized in the table below, providing a ready reference for experimental planning and execution. While an exact boiling point at atmospheric pressure and a precise melting point are not consistently reported in the literature, a boiling point under reduced pressure has been documented.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [2][3] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| CAS Number | 10340-49-5 | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 40-50 °C at 0.011 Torr | [1] |

| Density (Predicted) | 0.872 ± 0.06 g/cm³ | [1] |

| IUPAC Name | pent-4-en-2-ylbenzene | [2] |

| Synonyms | 1-Pentene, 4-phenyl-; Benzene, (1-methyl-3-butenyl)- | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, prepared from an appropriate haloalkane, with a suitable electrophile. For the synthesis of this compound, the reaction of the Grignard reagent derived from 1-bromo-2-phenylethane with allyl bromide is a plausible route.

Experimental Protocol: Grignard Synthesis (Generalized)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1-Bromo-2-phenylethane

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of 1-bromo-2-phenylethane in anhydrous ether/THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction. Initiation can be aided by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of allyl bromide in anhydrous ether/THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Key Chemical Reactions of this compound

The terminal alkene functionality of this compound allows for a variety of addition reactions, including hydroboration-oxidation and ozonolysis.

Hydroboration-Oxidation

This two-step reaction sequence converts the terminal alkene into a primary alcohol, 4-phenyl-1-pentanol, with anti-Markovnikov regioselectivity.

Experimental Protocol: Hydroboration-Oxidation (Generalized)

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration:

-

In a dry flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add the BH₃·THF solution dropwise while maintaining the temperature below 5 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath and slowly add the aqueous NaOH solution.

-

Carefully add 30% H₂O₂ solution dropwise, keeping the temperature below 40 °C.

-

After the addition, stir the mixture at room temperature for at least one hour.

-

-

Workup and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 4-phenyl-1-pentanol by column chromatography or distillation.

-

Ozonolysis

Ozonolysis cleaves the double bond of this compound to yield two carbonyl compounds. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will produce 3-phenylbutanal and formaldehyde (B43269).

Experimental Protocol: Ozonolysis with Reductive Workup (Generalized)

Materials:

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (CH₃OH)

-

Ozone (O₃) from an ozone generator

-

Dimethyl sulfide (DMS) or zinc dust

-

Appropriate solvents for workup and purification

Procedure:

-

Ozonolysis:

-

Dissolve this compound in a suitable solvent like dichloromethane or methanol in a flask equipped with a gas inlet tube and a vent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

-

Reductive Workup:

-

While the solution is still cold, add the reducing agent (e.g., dimethyl sulfide) dropwise.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The resulting crude mixture containing 3-phenylbutanal can be purified by distillation or column chromatography. Note that formaldehyde is volatile.

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the vinyl protons of the terminal alkene, the methine proton adjacent to the phenyl group, and the methylene (B1212753) and methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the sp² carbons of the alkene, and the sp³ carbons of the aliphatic chain. A reference spectrum is available on PubChem.[2] |

| IR Spectroscopy | Characteristic C=C stretching vibration for the alkene at approximately 1640 cm⁻¹, C-H stretching of the vinyl group at ~3080 cm⁻¹, and aromatic C-H and C=C stretching bands. A vapor phase IR spectrum is available on PubChem.[2] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would include the loss of a methyl group (M-15) and cleavage at the benzylic position. GC-MS data is available on PubChem.[2] |

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and key chemical transformations. The provided data and workflows are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective use of this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-phenyl-1-pentene (CAS: 10340-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1-pentene is an organic compound with the CAS number 10340-49-5. Structurally, it is an alkene with a phenyl substituent at the 4-position of a pentene chain. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential applications, with a particular focus on its relevance to chemical research and drug discovery. While direct biological studies on this compound are limited, the broader class of phenylalkenes and monoterpene-based scaffolds, to which it belongs, has garnered interest for various biological activities.[1][2]

Chemical and Physical Properties

This compound is a clear, colorless liquid.[3] It is characterized by the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[4][5] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 10340-49-5 | [4][5] |

| Molecular Formula | C₁₁H₁₄ | [4][5] |

| Molecular Weight | 146.23 g/mol | [4][5] |

| IUPAC Name | 4-phenylpent-1-ene | [4] |

| Boiling Point | 40-50 °C at 0.011 Torr | ChemicalBook |

| Density | 0.872 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| LogP | 3.366 | [6] |

| Appearance | Clear, colorless liquid | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data available from public databases.[4][7]

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Data not fully available in search results |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 146 | [M]⁺ | |

| 105 | 100 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ | |

| Additional fragmentation data not fully available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | =C-H stretch (alkene) |

| ~3030 | =C-H stretch (aromatic) |

| ~2960 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1495, 1450 | C=C stretch (aromatic) |

| ~990, 910 | =C-H bend (alkene) |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with one of the most efficient being the reaction of 1-phenylethanol (B42297) with allyltrimethylsilane (B147118). A Grignard-based synthesis is also a common strategy for creating the necessary carbon-carbon bonds.

Synthesis from 1-Phenylethanol and Allyltrimethylsilane

A high-yield synthesis of this compound can be achieved through the reaction of 1-phenylethanol with allyltrimethylsilane in the presence of a rhenium catalyst. This method has been reported to yield the product in 95% yield.

Experimental Protocol:

-

Materials: 1-Phenylethanol, allyltrimethylsilane, [ReBr(CO)₃(thf)₂]₂, dichloromethane.

-

Procedure:

-

To a solution of 1-phenylethanol in dichloromethane, add allyltrimethylsilane.

-

Add the rhenium catalyst, [ReBr(CO)₃(thf)₂]₂, to the reaction mixture.

-

Stir the reaction at 25 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Note: This is a generalized protocol based on the referenced literature (DOI:10.1002/anie.200700183). Researchers should consult the original publication for precise quantities and safety precautions.

General Grignard Synthesis Workflow

A plausible Grignard-based synthesis would involve the reaction of a phenyl-containing Grignard reagent with an appropriate allyl halide or the reaction of an allyl Grignard reagent with a phenyl-containing ketone followed by dehydration.

Relevance to Drug Development and Biological Activity

Currently, there is a lack of specific studies on the biological activity of this compound in the public domain. However, the broader classes of compounds to which it belongs, namely phenylalkenes and monoterpene-based scaffolds, have been investigated for various pharmacological activities.

-

Phenylalkenes: This class of compounds has been explored for its potential cytotoxic effects. For instance, a novel phenylalkene isolated from marine sponges demonstrated in vitro cytotoxic activity against HL-60 human leukemia cancer cells with an IC₅₀ value of 8.1 µM.[1] Molecular docking studies of this compound suggested that it may exert its cytotoxic activity through the inhibition of microtubule activity.[1]

-

Monoterpene-Based Scaffolds: Monoterpenes are frequently used as core structures in the design of new bioactive molecules.[2] Derivatives of monoterpenes have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The structural features of this compound, with its phenyl and alkene moieties, make it a potential candidate for derivatization to explore such activities.

Given the precedent for biological activity within these compound classes, this compound could serve as a valuable starting material or fragment in a drug discovery program. A typical workflow for evaluating the biological potential of such a compound is outlined below.

Safety and Handling

This compound is described as a flammable liquid and should be handled with appropriate safety precautions.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition, are essential. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological applications are yet to be explored, its structural relationship to classes of compounds with known pharmacological activities, such as phenylalkenes and monoterpenes, suggests its potential as a scaffold or intermediate in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

References

- 1. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to Pent-4-en-2-ylbenzene (4-Phenyl-1-pentene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-4-en-2-ylbenzene, commonly known as 4-phenyl-1-pentene. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key reactions. This document is intended to serve as a detailed resource for professionals in the fields of chemical research and drug development.

Nomenclature and Structure

While commonly referred to as this compound, the preferred IUPAC name for this compound is pent-4-en-2-ylbenzene [1]. It is an aromatic hydrocarbon containing a benzene (B151609) ring substituted with a pentene chain.

-

Molecular Structure:

(Where Ph represents the phenyl group, C₆H₅)

Physicochemical Properties

The key physical and chemical properties of pent-4-en-2-ylbenzene are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 146.23 g/mol | [1][3] |

| Monoisotopic Mass | 146.109550447 Da | [1][3] |

| LogP | 3.36620 | [2] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Rotatable Bond Count | 3 | [3] |

| Heavy Atom Count | 11 | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the identification and characterization of pent-4-en-2-ylbenzene. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.10 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.65 - 5.85 | m | 1H | -CH=CH₂ |

| ~ 4.95 - 5.10 | m | 2H | -CH=CH₂ |

| ~ 2.70 - 2.85 | m | 1H | Ph-CH- |

| ~ 2.25 - 2.40 | m | 2H | -CH-CH₂-CH= |

| ~ 1.25 | d | 3H | -CH(CH₃)- |

¹³C NMR (Carbon-13 NMR): [5]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 146 | Quaternary Aromatic Carbon |

| ~ 139 | -CH=CH₂ |

| ~ 128.5 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 115 | -CH=CH₂ |

| ~ 44 | -CH-CH₂- |

| ~ 40 | Ph-CH- |

| ~ 22 | -CH₃ |

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~ 3070 | C-H stretch | Alkene (=C-H) |

| ~ 3030 | C-H stretch | Aromatic (Ar-H) |

| ~ 2960, 2870 | C-H stretch | Alkane (-C-H) |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~ 990, 910 | C-H bend | Alkene (=C-H out-of-plane) |

| ~ 750, 700 | C-H bend | Aromatic (Ar-H out-of-plane) |

Mass Spectrometry (MS)[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The parent peak is expected at m/z = 146, corresponding to the molecular weight of the compound.

-

Base Peak: A prominent peak is often observed at m/z = 105, resulting from the stable benzyl (B1604629) cation ([C₆H₅CHCH₃]⁺) formed via benzylic cleavage.

-

Other Fragments: Another significant fragment may appear at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺).

Synthesis and Reactivity

Synthesis via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of a phenyl-containing Grignard reagent with an appropriate allyl halide.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. 1-Bromoethylbenzene is added dropwise to initiate the formation of the (1-phenylethyl)magnesium bromide Grignard reagent. The reaction is maintained under a nitrogen atmosphere.

-

Coupling Reaction: The Grignard reagent is cooled in an ice bath. Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

References

4-phenyl-1-pentene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 4-phenyl-1-pentene. While this compound is primarily utilized as a building block in organic synthesis, this guide also explores a conceptual framework for its potential evaluation in early-stage drug discovery.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₁H₁₄[1][2][3][4] |

| Molecular Weight | 146.23 g/mol [1][2][3][4] |

| IUPAC Name | pent-4-en-2-ylbenzene |

| Synonyms | 1-Pentene, 4-phenyl-; (1-Methyl-3-butenyl)benzene |

| CAS Number | 10340-49-5 |

| Boiling Point | 40-50 °C at 0.011 Torr[3] |

| Density | 0.872 ± 0.06 g/cm³ (Predicted)[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from (1-bromoethyl)benzene (B1216412) and allyl bromide via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

(1-Bromoethyl)benzene

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of (1-bromoethyl)benzene in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining (1-bromoethyl)benzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound to determine its purity and confirm its identity.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID and MSD transfer line).

-

MSD Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the chromatogram and mass spectrum.

-

Data Analysis:

-

Determine the retention time of the this compound peak in the chromatogram.

-

Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Calculate the purity of the sample based on the peak area percentage in the chromatogram.

-

Conceptual Framework for Biological Evaluation

Currently, there is limited public information on the specific biological activities of this compound. However, the phenylalkene scaffold is present in some biologically active molecules. The following section provides a conceptual workflow for the initial screening of this compound in a drug discovery context.

Caption: Conceptual workflow for the biological evaluation of this compound in drug discovery.

This workflow illustrates a logical progression from compound preparation to initial in vitro screening, hit validation, and potential lead optimization. The initial screening phase would involve testing the compound in a variety of high-throughput assays to identify any potential biological activity. If a "hit" is identified, further studies would be conducted to confirm the activity, determine its potency, and explore the structure-activity relationship. This systematic approach allows for the efficient evaluation of compounds like this compound for their therapeutic potential.

References

Spectroscopic Analysis of 4-Phenyl-1-pentene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-phenyl-1-pentene, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 10340-49-5, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol ) are summarized in the tables below.[1][2] These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | 5H | - | Ar-H |

| 5.85 - 5.70 | m | 1H | - | H-2 |

| 5.05 - 4.95 | m | 2H | - | H-1 |

| 3.10 - 3.00 | m | 1H | - | H-4 |

| 2.50 - 2.30 | m | 2H | - | H-3 |

| 1.25 | d | 3H | 7.0 | H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.9 | C-Ar (quaternary) |

| 138.8 | C-2 |

| 128.4 | C-Ar (ortho, meta) |

| 126.8 | C-Ar (para) |

| 115.2 | C-1 |

| 43.6 | C-3 |

| 40.2 | C-4 |

| 21.9 | C-5 |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (alkene) |

| 3030 | Medium | =C-H stretch (aromatic) |

| 2965, 2870 | Strong | C-H stretch (aliphatic) |

| 1640 | Medium | C=C stretch (alkene) |

| 1605, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 995, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| 760, 700 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by gas chromatography-mass spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |

| 146 | 20 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ (Base Peak) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |

| 41 | 55 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the NMR, IR, and MS spectra of liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution for NMR analysis is prepared by dissolving approximately 5-20 mg of the liquid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium (B1214612) signal is used by the spectrometer to lock the magnetic field frequency. The solution is transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

-

Data Acquisition: The salt plate "sandwich" is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile liquid like this compound, it is often introduced into the mass spectrometer via a gas chromatograph (GC-MS). The GC separates the components of a mixture, and the eluting compound is directly introduced into the ion source of the mass spectrometer. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺). This is known as electron ionization (EI).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1-pentene from 1-Phenylethanol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 4-phenyl-1-pentene, a valuable organic building block, starting from the readily available precursor, 1-phenylethanol (B42297). The conversion requires the strategic activation of the hydroxyl group of the starting material followed by the introduction of an allyl moiety. This document details two primary pathways: a two-step sequence involving the formation of a benzylic bromide intermediate followed by a Grignard coupling reaction, and a more direct, one-step catalytic allylation. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

The synthesis of substituted alkenes is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. This compound is one such intermediate, featuring a chiral center and a terminal alkene ripe for further functionalization. Its synthesis from 1-phenylethanol presents a common challenge: the conversion of a poor leaving group (hydroxyl) into a reactive site for carbon-carbon bond formation. This guide explores efficient and well-documented methods to achieve this transformation.

Overview of Synthetic Pathways

Two principal strategies have been identified for the effective synthesis of this compound from 1-phenylethanol. The choice of pathway may depend on factors such as reagent availability, desired scale, and tolerance for multi-step procedures.

-

Pathway A: Two-Step Grignard-based Synthesis. This classic and robust approach involves two discrete chemical transformations:

-

Bromination: Conversion of the hydroxyl group of 1-phenylethanol into a bromide, a good leaving group, to yield (1-bromoethyl)benzene (B1216412).

-

Grignard Coupling: Reaction of the resulting benzylic bromide with an allyl Grignard reagent (allylmagnesium bromide) to form the target C-C bond.

-

-

Pathway B: One-Step Direct Catalytic Allylation. This modern and atom-economical approach utilizes a transition metal catalyst to directly couple 1-phenylethanol with an allylating agent, such as allyl-trimethyl-silane, in a single step.

The logical flow of these synthetic strategies is depicted below.

Pathway A: Two-Step Grignard-based Synthesis

This pathway is characterized by its reliability and use of well-established organometallic chemistry.

Step 1: Synthesis of (1-Bromoethyl)benzene

The conversion of 1-phenylethanol to (1-bromoethyl)benzene is effectively achieved using an Appel-type reaction. This method offers high yields under mild conditions.

Experimental Protocol: Adapted from ChemicalBook Synthesis Route for (+)-[(R)-1-Bromoethyl]benzene.[1]

-

Dissolve triphenylphosphine (B44618) (PPh₃, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C in a round-bottom flask under an inert atmosphere.

-

To this solution, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE, 2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise. A white colloidal mixture will form. Stir for 2 minutes.

-

Add a solution of 1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the mixture over 2 minutes. The reaction mixture should turn into a colorless solution.

-

Stir the resulting solution for 5 minutes at 20 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, purify the mixture directly by flash column chromatography on silica (B1680970) gel using petroleum ether as the eluent to afford (1-bromoethyl)benzene.

Data Summary: Bromination of 1-Phenylethanol

| Parameter | Value | Reference |

| Reactants | ||

| 1-Phenylethanol | 1.0 equiv | [1] |

| Triphenylphosphine | 1.1 equiv | [1] |

| DBTCE | 1.1 equiv | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 20 °C | [1] |

| Reaction Time | ~15 minutes | [1] |

| Yield | 96% | [1] |

Step 2: Grignard Coupling with Allylmagnesium Bromide

The final step involves the coupling of (1-bromoethyl)benzene with allylmagnesium bromide. The Grignard reagent must be prepared in situ under strictly anhydrous conditions.[2][3]

Experimental Protocol: Adapted from general Grignard reagent preparation and coupling procedures.[4][5][6]

Part A: Preparation of Allylmagnesium Bromide

-

Equip a dry, three-necked, round-bottomed flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and under an inert atmosphere (Nitrogen or Argon).

-

Charge the flask with magnesium turnings (1.2 equiv).

-

Add a solution of allyl bromide (1.0 equiv) in anhydrous diethyl ether dropwise to the stirred magnesium turnings. The reaction is exothermic and may require initial warming or a crystal of iodine to initiate.[7]

-

Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture for an additional hour. The resulting gray-green solution is the allylmagnesium bromide reagent.[6]

Part B: Coupling Reaction

-

Cool the prepared allylmagnesium bromide solution in an ice-water bath.

-

Add a solution of (1-bromoethyl)benzene (0.9 equiv) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Data Summary: Grignard Coupling

| Parameter | Value | Reference |

| Reactants | ||

| (1-Bromoethyl)benzene | 1.0 equiv | General Protocol |

| Allylmagnesium Bromide | ~1.2 equiv | General Protocol |

| Solvent | Diethyl Ether or THF | [2][3] |

| Temperature | 0 °C to Room Temp. | General Protocol |

| Reaction Time | 2-4 hours | General Protocol |

| Typical Yield | 70-90% | Estimated |

Pathway B: One-Step Direct Catalytic Allylation

This pathway offers a significant increase in efficiency by accomplishing the transformation in a single step, avoiding the isolation of intermediates. A rhenium-catalyzed reaction has been reported with high yield.[8]

Experimental Protocol: Based on literature data for the direct allylation of alcohols.[8]

-

To a solution of 1-phenylethanol (1.0 equiv) in dichloromethane, add allyl-trimethyl-silane (1.5 equiv).

-

Add the rhenium catalyst, [ReBr(CO)₃(thf)₂]₂, (typically 1-5 mol%).

-

Stir the reaction mixture at 25 °C for 3 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Summary: Direct Catalytic Allylation

| Parameter | Value | Reference |

| Reactants | ||

| 1-Phenylethanol | 1.0 equiv | [8] |

| Allyl-trimethyl-silane | ~1.5 equiv | [8] |

| Catalyst | [ReBr(CO)₃(thf)₂]₂ | [8] |

| Solvent | Dichloromethane | [8] |

| Temperature | 25 °C | [8] |

| Reaction Time | 3 hours | [8] |

| Yield | 95% | [8] |

Conclusion and Pathway Comparison

Both the two-step Grignard-based synthesis and the one-step direct catalytic allylation are effective methods for preparing this compound from 1-phenylethanol.

| Feature | Pathway A: Grignard Route | Pathway B: Direct Allylation |

| Number of Steps | 2 | 1 |

| Overall Yield | ~67-86% (calculated) | 95%[8] |

| Key Reagents | PPh₃, DBTCE, Mg, Allyl Bromide | Allyl-trimethyl-silane, Rhenium Catalyst |

| Conditions | Mild, but requires anhydrous technique | Very Mild (25 °C) |

| Advantages | Robust, uses common reagents | Highly efficient, atom-economical |

| Disadvantages | Multi-step, requires Grignard prep | Requires specialized, expensive catalyst |

The direct catalytic allylation (Pathway B) is superior in terms of efficiency, yield, and atom economy.[8] However, the high cost and limited availability of the rhenium catalyst may make the classic Grignard approach (Pathway A) more practical for certain applications or scales. The Grignard pathway, while longer, relies on fundamental and widely accessible chemical transformations. The choice between these methods will ultimately be guided by the specific constraints and goals of the research program.

References

- 1. (+)-[(R)-1-Bromoethyl]benzene synthesis - chemicalbook [chemicalbook.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. lookchem.com [lookchem.com]

reaction mechanism of electrophilic addition to 4-phenyl-1-pentene

An In-depth Technical Guide to the Electrophilic Addition Reaction of 4-Phenyl-1-pentene

Introduction

Electrophilic addition is a cornerstone reaction in organic chemistry, providing a powerful method for the functionalization of alkenes. In this reaction, the electron-rich pi (π) bond of an alkene acts as a nucleophile, attacking an electron-deficient species known as an electrophile.[1][2] This process typically proceeds through a carbocation intermediate, the stability of which governs the reaction's regioselectivity, often following Markovnikov's rule.[3] The reaction with this compound serves as an exemplary case study, not only for demonstrating fundamental principles but also for exploring the significant role of carbocation rearrangements in determining the final product distribution. This guide provides a detailed examination of the reaction mechanism, stereochemical outcomes, and a generalized experimental protocol relevant to researchers in organic synthesis and drug development.

Core Reaction Mechanism

The electrophilic addition to this compound is a multi-step process. The presence of a phenyl group, while not directly conjugated with the double bond, plays a crucial role in the reaction pathway via rearrangement of the intermediate carbocation.

Step 1: Electrophilic Attack and Formation of the Initial Carbocation

The reaction initiates with the attack of the π electrons from the C1-C2 double bond on an electrophile (E⁺), commonly a proton (H⁺) from a hydrogen halide (HX) or a hydronium ion (H₃O⁺).[4] In accordance with Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable carbocation at the more substituted carbon (C2). This results in the formation of a secondary (2°) carbocation intermediate.

Step 2: Carbocation Rearrangement via 1,3-Hydride Shift

Carbocations are highly reactive intermediates that will rearrange to a more stable form if possible.[5][6] The stability order is tertiary (3°) > secondary (2°) > primary (1°). The initially formed secondary carbocation at C2 can undergo a rearrangement to form a significantly more stable carbocation.

A 1,2-hydride shift from C3 to C2 is not favorable as it would still result in a secondary carbocation. However, a 1,3-hydride shift , where a hydrogen atom from C4 migrates with its electron pair to C2, is possible. This rearrangement is highly favorable because it transforms the secondary carbocation into a tertiary (3°) benzylic carbocation at C4.[7] The stability of this new carbocation is greatly enhanced by resonance, as the positive charge is delocalized across the phenyl ring.[8] This rearranged carbocation is the most stable intermediate and will be the precursor to the major product.[7]

Step 3: Nucleophilic Attack

In the final step, a nucleophile (Nu⁻, e.g., Br⁻, Cl⁻, H₂O) attacks the carbocation to form the final product.[4] Since two carbocation intermediates are present (the initial secondary and the rearranged tertiary benzylic), two products are possible:

-

Kinetic Product (Minor): The nucleophile attacks the initial secondary carbocation at C2 before rearrangement can occur. This pathway is faster but leads to a less stable product.

-

Thermodynamic Product (Major): The nucleophile attacks the more stable, rearranged tertiary benzylic carbocation at C4. This pathway leads to the thermodynamically favored and major product.[1]

Stereochemistry

Carbocation intermediates are sp²-hybridized and possess a planar geometry.[8] Consequently, the nucleophile can attack from either face of the plane with roughly equal probability. If the nucleophilic attack creates a new chiral center, a racemic mixture of enantiomers is typically expected.[3]

Visualization of Reaction Pathways

The following diagrams illustrate the core mechanistic steps and the key resonance stabilization that drives the reaction.

Caption: Reaction mechanism for electrophilic addition to this compound.

Caption: Resonance forms of the stable tertiary benzylic carbocation intermediate.

Data on Product Distribution

| Product Type | Intermediate | Product Structure (with HBr) | Expected Yield | Rationale |

| Kinetic | Secondary Carbocation | 2-Bromo-4-phenylpentane | Minor | Formed faster via the less stable secondary carbocation.[1] |

| Thermodynamic | Tertiary Benzylic Carbocation | 2-Bromo-2-phenylpentane | Major | Formed via the highly stabilized tertiary benzylic carbocation after rearrangement.[5][8] |

Generalized Experimental Protocol: Hydrobromination of this compound

This protocol describes a general procedure for the addition of hydrogen bromide to this compound.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Hydrogen bromide is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

This compound

-

30-33% HBr in acetic acid

-

Diethyl ether or Dichloromethane (B109758) (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of hydrogen bromide in acetic acid (1.2 eq) to the stirred alkene solution over 5-10 minutes. The reaction may be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the major rearranged product from any minor unrearranged product and impurities.

Characterization: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Rearrangement [www2.chemistry.msu.edu]

- 2. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 3. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. murov.info [murov.info]

An In-depth Technical Guide to the Stability and Reactivity of 4-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-pentene is an unsaturated hydrocarbon of interest in organic synthesis and polymer chemistry. Its structure, featuring a terminal double bond and a phenyl group on the homoallylic position, provides two key sites for chemical modification. This guide offers a comprehensive overview of the stability and reactivity of this compound, presenting key data, detailed experimental protocols, and visualizations of reaction pathways to support its application in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. Data has been compiled from various sources, and where specific experimental values for this compound are unavailable, predicted values or data from analogous compounds are provided with appropriate notation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | --INVALID-LINK--[1] |

| Molecular Weight | 146.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 10340-49-5 | --INVALID-LINK--[1] |

| Boiling Point | 40-50 °C at 0.011 Torr | --INVALID-LINK-- |

| Density | 0.872 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| LogP | 3.36620 | --INVALID-LINK--[2] |

| Refractive Index | nD²⁰ 1.507 (for 4-phenyl-1-butene) | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

Stability and Handling

Stability:

-

General Stability: this compound is expected to be stable under normal laboratory conditions.

-

Sensitivity to Air and Light: Like many alkenes, prolonged exposure to air and light can lead to oxidation and polymerization. Autoxidation can occur at the allylic and benzylic positions, potentially forming hydroperoxides which can decompose to form aldehydes and ketones.[3] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to minimize degradation.[3]

-

Thermal Stability: Information on the thermal decomposition of this compound is not widely available. However, high temperatures can promote polymerization and isomerization.

Handling and Storage:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent the ingress of moisture and air.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and sources of free radicals, which can initiate vigorous and potentially hazardous reactions.

Reactivity

The reactivity of this compound is primarily dictated by its terminal alkene and the phenyl group. The double bond is susceptible to a wide range of electrophilic addition and polymerization reactions, while the aromatic ring can undergo substitution reactions, although the conditions for the latter are typically harsher.

Synthesis of this compound

Two common synthetic routes for preparing this compound and analogous alkenes are the Grignard and Wittig reactions.

1. Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, (2-bromoethyl)benzene (B7723623) can be converted to its Grignard reagent and then reacted with allyl bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Adapted from a procedure for a similar compound)

Materials:

-

Magnesium turnings

-

(2-Bromoethyl)benzene

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of (2-bromoethyl)benzene in anhydrous ether/THF is added dropwise to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux. The mixture is stirred until most of the magnesium has reacted.

-

Reaction with Allyl Bromide: The Grignard reagent solution is cooled in an ice bath. A solution of allyl bromide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

2. Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis from aldehydes or ketones. To synthesize this compound, 3-phenylpropanal (B7769412) would be reacted with the ylide generated from methyltriphenylphosphonium (B96628) bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction (General Procedure)

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

3-Phenylpropanal

-

Anhydrous solvent (e.g., THF, DMSO)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The strong base is added carefully at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide (a colored solution).

-

Reaction with Aldehyde: A solution of 3-phenylpropanal in the anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether, pentane).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Reactions of the Alkene Moiety

The terminal double bond of this compound is the primary site of its reactivity, undergoing a variety of addition and polymerization reactions.

1. Oxidation Reactions

-

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.

Experimental Protocol: Epoxidation of this compound (General Procedure)

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A solution of this compound in DCM is cooled in an ice bath.

-

m-CPBA is added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

The organic layer is dried and the solvent removed to yield the crude epoxide, which can be purified by chromatography.

-

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis.

Experimental Protocol: Syn-Dihydroxylation of this compound (General Procedure with OsO₄)

Materials:

-

This compound

-

Osmium tetroxide (catalytic amount)

-

N-methylmorpholine N-oxide (NMO) as a co-oxidant

-

Acetone (B3395972)/water solvent mixture

Procedure:

-

This compound is dissolved in a mixture of acetone and water.

-

NMO is added, followed by a catalytic amount of OsO₄.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

A quenching agent (e.g., sodium bisulfite) is added.

-

The product is extracted, and the organic layer is dried and concentrated to give the diol.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, yields carbonyl compounds. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 3-phenylbutanal and formaldehyde.

Experimental Protocol: Ozonolysis of this compound (General Procedure with Reductive Workup)

Materials:

-

This compound

-

Ozone (from an ozone generator)

-

Methanol (B129727) or dichloromethane as solvent

-

Dimethyl sulfide (DMS) or zinc dust

Procedure:

-

A solution of this compound in methanol or DCM is cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists.

-

The excess ozone is removed by bubbling nitrogen through the solution.

-

The reducing agent (DMS or zinc) is added, and the mixture is allowed to warm to room temperature.

-

After workup, the resulting 3-phenylbutanal can be isolated and purified.

2. Polymerization

-

Cationic Polymerization: Due to the presence of the phenyl group which can stabilize a benzylic carbocation through resonance, this compound can undergo cationic polymerization initiated by strong acids or Lewis acids.[4] The reaction proceeds via a carbocationic intermediate.

-

Ziegler-Natta Polymerization: As a terminal alkene, this compound can be polymerized using Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃).[5][6] This method can potentially lead to stereoregular polymers.

Experimental Protocol: Ziegler-Natta Polymerization of this compound (General Procedure)

Materials:

-

This compound (purified and dried)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Anhydrous inert solvent (e.g., toluene, heptane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

The polymerization is carried out under a strict inert atmosphere.

-

The monomer and solvent are charged into a dry reactor.

-

The Ziegler-Natta catalyst is prepared by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the inert solvent.

-

The catalyst is introduced into the reactor containing the monomer.

-

The polymerization is allowed to proceed at a controlled temperature.

-

The reaction is quenched (e.g., with acidified methanol), and the polymer is precipitated, filtered, washed, and dried.

3. Isomerization

The double bond in this compound can be isomerized to form more stable internal alkenes, such as 4-phenyl-2-pentene, typically under acidic conditions or with transition metal catalysts. The driving force is the formation of a more substituted and, in this case, conjugated (if the phenyl group migrates) double bond.

4. Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), to yield 2-phenylpentane.[5][7] The aromatic ring can also be hydrogenated under more forcing conditions (higher pressure and temperature).[5]

Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 wt. %)

-

Ethanol or ethyl acetate (B1210297) as solvent

-

Hydrogen gas source (balloon or cylinder)

Procedure:

-

This compound is dissolved in the solvent in a flask suitable for hydrogenation.

-

The Pd/C catalyst is added.

-

The flask is evacuated and filled with hydrogen gas (this cycle is often repeated).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the product.

Visualizations

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow for the synthesis and purification of phenyl-substituted alkenes.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Key oxidation reactions of this compound.

Caption: Polymerization and isomerization pathways of this compound.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for functionalization. Its stability is comparable to other terminal alkenes, with precautions necessary to prevent oxidation and polymerization upon storage. The reactivity of its terminal double bond allows for a wide range of transformations, including oxidation, polymerization, and isomerization, providing access to a diverse array of more complex molecules. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds. Further investigation into the specific reaction kinetics and optimization of protocols for this compound would be a valuable contribution to the field.

References

- 1. This compound | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-1-Phenyl-1-pentene (CAS 16002-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. This compound CAS#: 10340-49-5 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of Phenylalkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalkenes, a class of organic compounds characterized by a phenyl group attached to a carbon-carbon double bond, are fundamental structures in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, particularly the rotational conformation around the single bond connecting the phenyl ring and the alkene moiety. This technical guide provides a comprehensive overview of the conformational analysis of phenylalkenes, detailing the experimental and computational methodologies used to elucidate their conformational preferences, rotational energy barriers, and the relationship between conformation and reactivity.

Core Concepts in Conformational Analysis of Phenylalkenes

The conformational landscape of phenylalkenes is primarily governed by the dihedral angle (τ) between the plane of the phenyl ring and the plane of the alkene. The interplay between two opposing electronic effects dictates the preferred conformation:

-

π-Conjugation: Delocalization of π-electrons between the phenyl ring and the double bond favors a planar conformation (τ = 0° or 180°). This extended conjugation stabilizes the molecule.

-

Steric Hindrance: Repulsive interactions between the ortho-hydrogens of the phenyl ring and the substituents on the alkene disfavor planarity, leading to twisted conformations.

The balance between these effects determines the equilibrium geometry and the energy barrier to rotation around the phenyl-alkene bond.

Quantitative Conformational Data of Phenylalkenes

The following tables summarize key quantitative data obtained from experimental and computational studies on the conformational analysis of representative phenylalkenes.

| Phenylalkene | Method | Dihedral Angle (τ) | Rotational Energy Barrier (kcal/mol) | Reference |

| Styrene (B11656) | ||||

| DFT/B3LYP | 0° (planar) | ~2.0 - 3.0 | [1] | |

| MP2 | ~26° (non-planar) | ~0.8 | [2] | |

| Ethylbenzene | ||||

| DFT/B3LYP | 90° | 0.0 (minimum) | [3][4] | |

| 0° (local minimum) | ~0.66 | [3][4] | ||

| ~20° (maximum) | - | [3][4] | ||

| trans-Stilbene | ||||

| X-ray Crystallography | 0° - 7° | - | [5] | |

| Gas-phase Electron Diffraction | ~30° - 32° | - | [5] | |

| Computational (MNDO) | - | ~54.7 (trans to cis) | [6] | |

| α-Methylstyrene | ||||

| - | Non-planar | - | [7][8][9] |

Note: The calculated values can vary depending on the level of theory and basis set used.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature (VT) NMR spectroscopy is a powerful technique to study the conformational dynamics of phenylalkenes in solution.[10][11][12][13]

Objective: To determine the rotational energy barrier and the relative populations of different conformers.

Methodology:

-

Sample Preparation: Dissolve the phenylalkene in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2). The concentration should be optimized for a good signal-to-noise ratio. Use high-quality NMR tubes to prevent breakage at extreme temperatures.[11]

-

Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature.

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[13] Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[12][13]

-

Coalescence Temperature: As the temperature is lowered, the rate of rotation around the phenyl-alkene bond decreases. If there are distinct conformers, separate signals for specific protons may be observed. The temperature at which these signals broaden and merge into a single peak is the coalescence temperature (Tc).

-

Low-Temperature Limit: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Data Analysis:

-

Eyring Equation: Use the coalescence temperature (Tc) and the difference in chemical shift (Δν) between the signals of the two conformers at the low-temperature limit to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

-